molecular formula C11H15FN2 B3068850 1-(2-Fluorobenzyl)piperazine CAS No. 89292-78-4

1-(2-Fluorobenzyl)piperazine

Cat. No.: B3068850
CAS No.: 89292-78-4
M. Wt: 194.25 g/mol
InChI Key: IGVNZJBYRPULAI-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)piperazine is an organic compound with the molecular formula C11H15FN2 It is a derivative of piperazine, where the piperazine ring is substituted with a 2-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluorobenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dichloromethane at elevated temperatures .

Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method involves the reaction of 2-fluorobenzyl bromide with piperazine under microwave irradiation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of heterogeneous catalysis and optimized reaction conditions can further improve the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

1-(2-Fluorobenzyl)piperazine is primarily recognized for its role as an intermediate in the synthesis of pharmacologically active compounds. Its structural features allow it to participate in the development of various drugs, particularly those targeting the central nervous system (CNS). The fluorine atom in its structure enhances lipophilicity and receptor binding affinity, making it a valuable building block in medicinal chemistry.

Key Applications:

  • Intermediate in Drug Synthesis: FBP is utilized as a precursor in the synthesis of multiple pharmaceutical agents, including those targeting neurological disorders.
  • Potential Antidepressant Properties: Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models, suggesting that FBP derivatives could be explored for similar therapeutic effects .

Biochemical Research

FBP has been employed in biochemical research due to its ability to modulate various biological pathways. Notably, it has been investigated for its interaction with the BRCA1 tBRCT domain, which plays a crucial role in DNA repair mechanisms.

Case Study: BRCA1 tBRCT Inhibition

A study highlighted the development of Bractoppin, a compound derived from FBP, which selectively inhibits phosphopeptide recognition by the BRCA1 tBRCT domain. This inhibition can disrupt intracellular signaling associated with DNA damage repair, offering potential therapeutic avenues for cancers with BRCA mutations .

  • Mechanism of Action: Bractoppin competes with cognate phosphopeptides for binding to the BRCA1 tBRCT domain, demonstrating an IC50 value of 47.3 μM, indicating its effectiveness as a selective inhibitor .

Chemical Structure:

  • Molecular Formula: C11H14FN
  • Molecular Weight: 183.24 g/mol

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)piperazine involves its interaction with specific molecular targets. It is known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms. This mechanism is particularly relevant in its potential use as an anthelmintic agent .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)piperazine
  • 1-(4-Fluorobenzyl)piperazine
  • 1-(2-Chlorobenzyl)piperazine

Uniqueness

1-(2-Fluorobenzyl)piperazine is unique due to the presence of the fluorine atom on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in pharmaceutical research .

Biological Activity

1-(2-Fluorobenzyl)piperazine is an organic compound with the molecular formula C₁₁H₁₅FN₂, and a molecular weight of approximately 192.25 g/mol. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly its interactions with neurotransmitter receptors, which are pivotal in various physiological processes.

Chemical Structure and Properties

The compound features a piperazine ring substituted at the 1-position with a 2-fluorobenzyl group. The presence of the fluorine atom significantly influences the electronic properties and biological interactions of the molecule. The piperazine ring typically adopts a chair conformation, which is crucial for its interactions with biological targets.

Biological Activities

This compound has been studied for several biological activities:

  • Neurotransmitter Modulation : The compound exhibits significant interactions with serotonin (5-HT) and dopamine receptors, making it a candidate for research in mood disorders such as anxiety and depression. Its derivatives have shown varying affinities towards different serotonin receptor subtypes, suggesting potential therapeutic applications in psychiatric conditions.
  • Anti-inflammatory Properties : Research indicates that this compound may act as an anti-inflammatory agent, although specific mechanisms remain to be fully elucidated.
  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit enzymes like tyrosinase, which is relevant in skin pigmentation processes and may have implications in anti-cancer research.

Interaction Studies

Recent studies have focused on understanding how structural modifications at the benzyl position affect receptor selectivity and potency. Notably, modifications can lead to enhanced binding affinities for specific receptor subtypes, which is critical for developing targeted therapies .

Comparative Analysis with Derivatives

A comparative analysis of this compound with its derivatives reveals distinct biological activities based on structural variations. The following table summarizes some derivatives and their unique features:

Compound NameStructureUnique Features
1-(4-Fluorobenzyl)piperazineStructureExhibits different receptor selectivity
1-(3-Fluorobenzyl)piperazineStructureVaries in biological activity
1-(2-Chlorobenzyl)piperazineStructureDifferent halogen substitution affects reactivity
1-(Phenyl)piperazineStructureLacks halogen substitution; different pharmacological profile

The specific fluorination pattern of this compound enhances its therapeutic potential by influencing binding affinity and selectivity towards various biological targets compared to other piperazine derivatives.

Synthesis Methods

The synthesis of this compound typically involves the reaction of piperazine with 2-fluorobenzyl chloride or related electrophiles. A common synthetic route includes:

  • Reaction Setup : Combine piperazine with 2-fluorobenzyl chloride in an appropriate solvent.
  • Reaction Conditions : Maintain under reflux conditions to facilitate nucleophilic substitution.
  • Purification : Isolate the product through crystallization or chromatography to achieve high yields while minimizing byproducts.

This method allows researchers to produce the compound efficiently for further studies on its biological activity.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVNZJBYRPULAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963040
Record name 1-[(2-Fluorophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435345-41-8, 89292-78-4
Record name 1-[(2-Fluorophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Fluorobenzyl)piperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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